molecular formula C6H9K2NO8V B560390 bpV(HOpic) CAS No. 722494-26-0

bpV(HOpic)

Cat. No. B560390
CAS RN: 722494-26-0
M. Wt: 352.275
InChI Key: DCISRTLOMUPZNO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BpV(HOpic) is a protein tyrosine phosphatases (PTPs) and a potent PTEN inhibitor . It is reported to function as an insulin mimetic and activate the insulin receptor kinase (IRK) . It is also known as Bisperoxovanadium (HOpic) .


Molecular Structure Analysis

The molecular formula of bpV(HOpic) is K2[VO(O2)2C6H4NO3] . The molecular weight is 347.24 .


Chemical Reactions Analysis

BpV(HOpic) has been shown to enhance PI3K/Akt signaling that could prevent myocardium from ischemia-reperfusion injury . It also activates the insulin receptor kinase (IRK) of hepatoma cells .


Physical And Chemical Properties Analysis

BpV(HOpic) is a faintly yellow to dark yellow crystalline solid . It is soluble in water at 20 mg/mL . It should be stored at -20°C in sealed storage, away from moisture .

Scientific Research Applications

In Vitro Activation of Early Follicles

bpV(HOpic) has been used in the field of reproductive medicine, specifically in the activation of early follicles . It has been found to play a crucial role in the activation of primordial follicles, which is strictly modulated by a network of signaling pathways . In three-day-aged mice, ovaries treated with 100 μM bpV(HOpic) for 48 hours were dramatically larger with a higher number of follicles at antral stages than control ovaries .

Treatment of Premature Ovarian Insufficiency and Ovarian Dysfunction

The method of in vitro activation (IVA), which uses bpV(HOpic), has been developed to extend the possibility of achieving genetically related offspring for patients with premature ovarian insufficiency and ovarian dysfunction . This method was established based on basic science studies of the intraovarian signaling pathways .

Activation and Development of Human Primordial Follicles

The effect of bpV(HOpic) and mTOR activators were evaluated on the activation and subsequent development of human primordial follicles in ovarian tissue culture . The results showed that temporary in vitro treatment of human ovarian tissue with mTOR activators enhances the initiation of primordial follicle development and positively influences steroidogenesis after short-term culture .

Prevention of Myocardium from Ischemia-Reperfusion Injury

bpV(HOpic) has been shown to enhance PI3K/Akt signaling that could prevent myocardium from ischemia-reperfusion injury .

Development of the Artificial Ovary

bpV(HOpic) has been shown to activate human, bovine, and alpacas ovarian follicles, and it is therefore considered a promising substance for developing the artificial ovary .

Impact on Mice Follicle Survival and Hormone Production

The impact of different scaffolds and the vanadate derivative bpV(HOpic) on mice follicle survival and hormone production was examined .

Mechanism of Action

BpV(HOpic) is a potent and selective inhibitor of PTEN with an IC50 of 14 nM . It has been shown to enhance PI3K/Akt signaling that could prevent myocardium from ischemia-reperfusion injury . It also activates the insulin receptor kinase (IRK) of hepatoma cells .

Safety and Hazards

BpV(HOpic) is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

BpV(HOpic) has shown potential in medical research. It has been found to improve cardiac function, reduce cardiomyocyte apoptosis, promote angiogenesis, and activate the PI3K/Akt/VEGF signaling pathway . It has also been suggested that targeting DNA damage response mechanisms within oocytes may be valuable in developing techniques to protect ovaries against chemotherapy and in advancing clinical approaches to regulate primordial follicle activation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for bpV(HOpic) involves the reaction of bpV(OH)2 with HOpic in the presence of a reducing agent.", "Starting Materials": [ { "name": "bpV(OH)2", "amount": "1 equivalent" }, { "name": "HOpic", "amount": "2 equivalents" }, { "name": "Reducing agent (e.g. NaBH4)", "amount": "3 equivalents" }, { "name": "Solvent (e.g. DMF)", "amount": "as needed" } ], "Reaction": [ { "step": "Dissolve bpV(OH)2, HOpic, and reducing agent in solvent." }, { "step": "Heat the mixture to reflux for several hours." }, { "step": "Cool the mixture and filter off any solids." }, { "step": "Concentrate the filtrate to remove solvent." }, { "step": "Purify the resulting solid by recrystallization." }, { "step": "Dry the purified solid under vacuum." }, { "step": "Characterize the product by spectroscopic methods." } ] }

CAS RN

722494-26-0

Molecular Formula

C6H9K2NO8V

Molecular Weight

352.275

IUPAC Name

dipotassium;hydrogen peroxide;5-hydroxypyridine-2-carboxylate;vanadium;hydroxide

InChI

InChI=1S/C6H5NO3.2K.2H2O2.H2O.V/c8-4-1-2-5(6(9)10)7-3-4;;;2*1-2;;/h1-3,8H,(H,9,10);;;2*1-2H;1H2;/q;2*+1;;;;/p-2

InChI Key

DCISRTLOMUPZNO-UHFFFAOYSA-L

SMILES

C1=CC(=NC=C1O)C(=O)[O-].[OH-].OO.OO.[K+].[K+].[V]

Appearance

Assay:≥95%A crystalline solid

synonyms

(5-hydroxy-2-pyridinecarboxylato-κN1,κO2)oxodiperoxy-vanadate(2-), dipotassium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bpV(HOpic)
Reactant of Route 2
bpV(HOpic)
Reactant of Route 3
bpV(HOpic)
Reactant of Route 4
bpV(HOpic)
Reactant of Route 5
bpV(HOpic)
Reactant of Route 6
Reactant of Route 6
bpV(HOpic)

Q & A

Q1: What is the primary mechanism of action of bpV(HOpic)?

A1: bpV(HOpic) acts as a potent and reversible inhibitor of PTEN. [, , , , , ] This inhibition disrupts PTEN's role as a negative regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, ultimately leading to increased Akt phosphorylation and activation. [, , , , , , , ]

Q2: How does bpV(HOpic) influence follicle activation?

A2: Research indicates that bpV(HOpic), by inhibiting PTEN, promotes the activation of primordial follicles in various species, including humans, bovine, swine, and alpaca. [, , , , ] This activation is linked to increased Akt phosphorylation and downstream signaling events. [, , , ]

Q3: What are the effects of bpV(HOpic) on cell survival and apoptosis?

A3: Studies demonstrate varying effects of bpV(HOpic) on cell survival and apoptosis. While some studies report protective effects against ischemia-reperfusion injury in cardiomyocytes and hepatocytes, [, ] others suggest potential detrimental impacts on the development and survival of growing follicles. [] This difference highlights the context-dependent nature of bpV(HOpic)'s effects on cellular processes.

Q4: What is the role of bpV(HOpic) in studying the Hippo signaling pathway?

A5: bpV(HOpic) has been used in conjunction with tissue fragmentation, a known disruptor of the Hippo pathway, to study follicle activation. [] Findings indicate that bpV(HOpic) acts synergistically with Hippo disruption to accelerate primordial follicle recruitment. []

Q5: Is there any spectroscopic data available for bpV(HOpic)?

A5: The provided research papers do not include detailed spectroscopic data for bpV(HOpic).

Q6: What is known about the material compatibility and stability of bpV(HOpic)?

A6: The provided research primarily focuses on the biological activity of bpV(HOpic). Information regarding its material compatibility and stability under various conditions is limited within these studies.

Q7: What cell lines and animal models have been used to study bpV(HOpic)?

A9: Researchers have employed a variety of cell lines and animal models to investigate the effects of bpV(HOpic). These include: * Cell lines: Rat cardiomyocytes, [] primary rat hepatocytes, [] H9c2 rat myoblasts, [] BV2 microglial cells, [] human gastric cancer cell lines (BGC823 and SGC7901), [] MCF-7 breast cancer cells and MCF-7/dox cells [] * Animal models: Mice, [, , , , , ], rats, [, , , ], sheep, [], alpaca []

Q8: What are the key findings from in vitro studies using bpV(HOpic)?

A8: In vitro studies have revealed that bpV(HOpic) can:

* Enhance the activation and survival of primordial follicles in ovarian tissue cultures. [, , , , ]* Protect cardiomyocytes and hepatocytes from ischemia-reperfusion injury. [, ]* Influence myoblast migration. [, ]* Modulate neuroinflammation in microglial cells. []* Impact cell proliferation, apoptosis, and migration in cancer cell lines. [, , , ]

Q9: What have in vivo studies revealed about the effects of bpV(HOpic)?

A9: In vivo research has demonstrated that bpV(HOpic) can:

* Improve cardiac function and reduce infarct size in models of ischemia-reperfusion injury. [, ]* Influence follicle activation and oocyte maturation in animal models. [, , ]* Affect the expression of proteins involved in various signaling pathways. [, , , , , , , ]

Q10: Have any clinical trials been conducted using bpV(HOpic)?

A12: The provided research papers do not mention any clinical trials involving bpV(HOpic). While some studies have investigated its potential for treating human conditions like premature ovarian insufficiency, [, ] these remain in the preclinical stage.

Q11: What is the safety profile of bpV(HOpic)?

A13: While one study suggests that transient bpV(HOpic) treatment might be safe for activating primordial follicles in mice, [] more comprehensive research is needed to fully understand its long-term effects and potential toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.